4-[4-(4-Nitrophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one
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Overview
Description
4-[4-(4-NITROPHENYL)PIPERAZINO]-1-OXASPIRO[45]DEC-3-EN-2-ONE is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, and antipsychotic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-NITROPHENYL)PIPERAZINO]-1-OXASPIRO[4.5]DEC-3-EN-2-ONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nucleophilic aromatic substitution, where a nitrophenyl halide reacts with the piperazine ring.
Formation of the Spirocyclic Structure: The spirocyclic structure can be formed by a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Alkylated or acylated piperazine derivatives
Scientific Research Applications
4-[4-(4-NITROPHENYL)PIPERAZINO]-1-OXASPIRO[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine derivatives.
Medicine: Potential use as an antibacterial or antifungal agent, given the known activities of piperazine derivatives.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-[4-(4-NITROPHENYL)PIPERAZINO]-1-OXASPIRO[4.5]DEC-3-EN-2-ONE likely involves interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to these targets, while the piperazine ring and spirocyclic structure may influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)piperazine: A simpler derivative with similar pharmacological properties.
1-Oxaspiro[4.5]decane: A spirocyclic compound with different functional groups.
Piperazine: The parent compound with diverse biological activities.
Uniqueness
4-[4-(4-NITROPHENYL)PIPERAZINO]-1-OXASPIRO[45]DEC-3-EN-2-ONE is unique due to its combination of a nitrophenyl group, a piperazine ring, and a spirocyclic structure
Properties
Molecular Formula |
C19H23N3O4 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[4-(4-nitrophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C19H23N3O4/c23-18-14-17(19(26-18)8-2-1-3-9-19)21-12-10-20(11-13-21)15-4-6-16(7-5-15)22(24)25/h4-7,14H,1-3,8-13H2 |
InChI Key |
YDLZFUCLGUBXIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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